4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide
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Overview
Description
4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C14H16ClF2NO2 and its molecular weight is 303.73. The purity is usually 95%.
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Scientific Research Applications
Molecular Characterization and Structural Analysis
Research into similar compounds, such as antiemetic drugs and antidiabetic medications, emphasizes the importance of understanding molecular properties like molar refraction, polarizability, and structural configuration in the solid state. For instance, studies on antiemetic drugs have explored molar refraction and polarizability effects, indicating how these properties change with drug concentration in solutions (Sawale et al., 2016). Similarly, the structural analysis of glibenclamide, a related compound, in both solution and solid state offers insights into the stability and behavior of complex molecules (Sanz et al., 2012).
Photocatalytic and Electrochemical Studies
Understanding the behavior of similar compounds under various conditions can inform potential research applications of "4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide." For example, photocatalytic studies on benzyl alcohol derivatives demonstrate the role of surface complexes in selective oxidation processes (Higashimoto et al., 2009). Electrochemical reduction research, like the studies on methoxychlor, provides a framework for understanding how complex organic molecules interact with electrical fields and potential applications in environmental remediation or synthesis processes (McGuire & Peters, 2016).
Anticonvulsant and Pharmacological Evaluations
The pharmacological evaluation of related benzamide derivatives for their anticonvulsant activity offers a template for researching therapeutic applications. These studies involve synthesizing and testing compounds for efficacy against seizures, providing a model for assessing the potential biomedical uses of "this compound" (Clark et al., 1984).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide is the P2X7 receptor . This receptor is a type of purinergic receptor for ATP that plays a significant role in the function of immune cells .
Mode of Action
This compound interacts with the P2X7 receptor, leading to its activation . This activation results in a fast transient activation of cells, causing an influx of calcium ions (Ca2+) .
Biochemical Pathways
The activation of the P2X7 receptor by ATP and the subsequent influx of Ca2+ leads to the conversion of pro-IL-1β . This is a crucial step in the inflammatory response, as IL-1β is a potent pro-inflammatory cytokine .
Pharmacokinetics
The compound’s interaction with the p2x7 receptor suggests that it may have good bioavailability and be able to reach its target effectively .
Result of Action
The activation of the P2X7 receptor and the subsequent biochemical reactions lead to the production of IL-1β . This cytokine plays a key role in mediating inflammatory responses, which can have various effects at the cellular and molecular levels .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the presence of ATP in the extracellular environment is necessary for the activation of the P2X7 receptor
Future Directions
The compound “4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide” shows promise in the treatment of various diseases and conditions mediated by NAMPT . Future research may focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy in clinical trials.
Biochemical Analysis
Biochemical Properties
The compound 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide has been found to interact with the P2X7 receptor . This receptor is a part of the purinergic signaling pathway, which plays a crucial role in various biochemical reactions.
Cellular Effects
In cellular processes, this compound influences cell function by interacting with the P2X7 receptor . This interaction can lead to a fast transient activation of cells resulting in an influx of Ca2+, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the P2X7 receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Properties
IUPAC Name |
4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO2/c1-20-12-8-9(15)2-3-11(12)13(19)18-10-4-6-14(16,17)7-5-10/h2-3,8,10H,4-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNIAIDZKAPXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.